molecular formula C8H6FN B1332097 5-Fluoro-2-methylbenzonitrile CAS No. 77532-79-7

5-Fluoro-2-methylbenzonitrile

Cat. No. B1332097
Key on ui cas rn: 77532-79-7
M. Wt: 135.14 g/mol
InChI Key: IBRODYNXELBTJC-UHFFFAOYSA-N
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Patent
US07176196B2

Procedure details

N2 was passed through a mixture of 5-fluoro-2-methylbenzonitrile (28.51 g, 211 mmol), NBS (41.31 g, 232 mmol) and AIBN (2.5 g, 15 mmol) in CCl4 (845 mL) for 10 min after which the reaction was heated at reflux for 8 h. After standing at room temperature overnight, the reaction mixture was filtered and the filter cake washed with CCl4 (500 mL). The combined filtrate was evaporated to give a yellow oil. Flash chromatography (SiO2) using 5–25% ethyl acetate/Hexanes as eluent afforded the title compound (29.74 g, 66% yield) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ: 7.55 (1H, dd, J=8.6, 5.2 Hz), 7.37 (1H, dd, J=7.9, 2.8 Hz), 7.32–7.28 (1H, m), 4.61 (2H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.51 g
Type
reactant
Reaction Step One
Name
Quantity
41.31 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
845 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
N#N.[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH3:12])=[C:8]([CH:11]=1)[C:9]#[N:10].C1C(=O)N([Br:20])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:20][CH2:12][C:7]1[CH:6]=[CH:5][C:4]([F:3])=[CH:11][C:8]=1[C:9]#[N:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
28.51 g
Type
reactant
Smiles
FC=1C=CC(=C(C#N)C1)C
Name
Quantity
41.31 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
845 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
ethyl acetate Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with CCl4 (500 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=C(C#N)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 29.74 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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